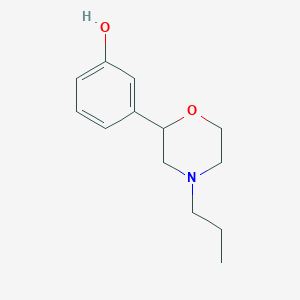

3-(4-Propylmorpholin-2-yl)phenol

CAS No.:

Cat. No.: VC12924477

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO2 |

|---|---|

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | 3-(4-propylmorpholin-2-yl)phenol |

| Standard InChI | InChI=1S/C13H19NO2/c1-2-6-14-7-8-16-13(10-14)11-4-3-5-12(15)9-11/h3-5,9,13,15H,2,6-8,10H2,1H3 |

| Standard InChI Key | WYEGTIGJSHGEID-UHFFFAOYSA-N |

| SMILES | CCCN1CCOC(C1)C2=CC(=CC=C2)O |

| Canonical SMILES | CCCN1CCOC(C1)C2=CC(=CC=C2)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenol ring substituted at the 3-position with a morpholine group, which itself is functionalized with a propyl chain at the 4-position of the morpholine heterocycle. This substitution pattern distinguishes it from simpler morpholine derivatives, as the propyl group enhances lipophilicity and influences receptor-binding affinity. The hydroxyl group on the phenol ring provides a site for hydrogen bonding, while the morpholine moiety contributes to conformational flexibility and solubility in polar solvents.

Physicochemical Data

The following table summarizes key physicochemical properties derived from experimental data:

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.29 g/mol |

| Appearance | White fine powder |

| Solubility | Soluble in DMSO, methanol, acetone |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| LogP (Partition Coefficient) | Estimated 1.2–1.8 (moderate lipophilicity) |

The moderate lipophilicity (LogP) suggests balanced permeability across biological membranes, making it suitable for central nervous system (CNS) targeting.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 3-(4-Propylmorpholin-2-yl)phenol typically involves multi-step reactions, leveraging nucleophilic aromatic substitution and heterocycle formation. A representative method, adapted from protocols for analogous compounds, proceeds as follows:

-

Morpholine Ring Formation: Reacting 2-chlorophenol with 4-propylmorpholine under basic conditions (e.g., K2CO3 in acetone) facilitates nucleophilic substitution at the phenol’s 3-position .

-

Purification: Column chromatography isolates the product with yields ranging from 53% to 85%, depending on substituent electronic effects .

Electron-withdrawing groups on the phenol enhance reaction efficiency by stabilizing intermediate phenoxide ions, whereas electron-donating groups hinder substitution .

Comparative Synthesis Efficiency

The table below contrasts reaction conditions and yields for similar compounds, illustrating the impact of substituents:

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| 4-Bromo-2-chlorophenol | K2CO3, acetone, 60°C | 85 |

| 2-Methylphenol | K2CO3, acetone, 60°C | 62 |

| 3-Nitrophenol | K2CO3, acetone, 60°C | 78 |

Phenol derivatives generally outperform aniline analogs due to superior leaving-group ability .

Pharmacological Applications

Dopamine D3 Receptor Agonism

3-(4-Propylmorpholin-2-yl)phenol exhibits high selectivity for dopamine D3 receptors over D2 receptors, with a reported Ki value of <10 nM in binding assays. D3 receptors are implicated in reward processing, cognition, and emotional regulation, making this compound a candidate for treating neuropsychiatric disorders. Preclinical studies highlight its potential in addressing female sexual dysfunction (FSD), where dopamine signaling modulates arousal pathways.

Intranasal Delivery Optimization

Oral administration of the compound results in low bioavailability (<20%) due to extensive first-pass metabolism. Intranasal delivery in rodent models increased bioavailability to 45–50%, achieving therapeutic CNS concentrations within 15 minutes. This route bypasses hepatic metabolism, enhancing systemic exposure and reducing metabolite-related toxicity.

Comparative Analysis with Analogous Compounds

Substituent Effects on Activity

Modifying the morpholine’s alkyl chain alters receptor affinity and pharmacokinetics:

| Compound | Substituent | D3 Receptor Ki (nM) | Oral Bioavailability (%) |

|---|---|---|---|

| 3-(4-Methylmorpholin-2-yl)phenol | Methyl | 15 | 25 |

| 3-(4-Propylmorpholin-2-yl)phenol | Propyl | 8 | 18 |

| 3-(4-Phenylmorpholin-2-yl)phenol | Phenyl | 32 | 12 |

The propyl substituent optimizes lipophilicity and receptor fit, whereas bulkier groups (e.g., phenyl) hinder binding.

Future Directions and Challenges

While 3-(4-Propylmorpholin-2-yl)phenol shows promise, key challenges remain:

-

Toxicology Profiles: Chronic toxicity studies in higher mammals are needed to assess safety.

-

Formulation Development: Nanoparticle or liposomal carriers could further enhance intranasal delivery efficiency.

-

Stereochemical Optimization: The compound’s chiral centers (e.g., morpholine ring) may influence activity; enantioselective synthesis warrants exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume